Tetraammineplatinum(II) chloride, also known as dichloro-tetraammineplatinum(II), is a coordination compound of platinum with the chemical formula . This complex is notable for its applications in both the chemical and pharmaceutical industries, particularly as a precursor for platinum-based catalysts and in cancer treatment as a chemotherapeutic agent.
Tetraammineplatinum(II) chloride can be synthesized from various platinum salts, primarily through reactions involving platinum(IV) chloride or cisplatin. It is commonly produced in laboratory settings and has been the subject of numerous patents and research studies due to its significance in medicinal chemistry and catalysis .
This compound belongs to the class of coordination complexes, specifically those involving platinum(II). It is categorized under transition metal complexes and is recognized for its role in coordination chemistry, where it forms stable complexes with ligands such as ammonia.
The synthesis of tetraammineplatinum(II) chloride typically involves several methods:
The synthesis process requires careful control of temperature, concentration, and reaction time to optimize yield and minimize impurities. The use of reflux conditions and subsequent filtration steps are critical for isolating pure tetraammineplatinum(II) chloride.
Tetraammineplatinum(II) chloride features a central platinum ion coordinated by four ammonia molecules and two chloride ions. This octahedral geometry is typical for d^8 metal complexes, allowing for stable bonding configurations.
Tetraammineplatinum(II) chloride participates in various chemical reactions, particularly as a catalyst in organic synthesis. Notable reactions include:
The reactivity of tetraammineplatinum(II) chloride is influenced by its coordination environment, which can be modified by altering ligands or reaction conditions.
In medicinal applications, tetraammineplatinum(II) chloride exhibits antitumor activity through mechanisms similar to those of cisplatin. It primarily interacts with DNA, forming cross-links that inhibit replication and transcription processes.
Research indicates that tetraammineplatinum(II) chloride has shown efficacy against various cancer cell lines, contributing to its development as a potential chemotherapeutic agent .
Tetraammineplatinum(II) chloride has diverse applications across several fields:
Solvothermal synthesis in liquid ammonia enables high-purity crystallization of Tetraammineplatinum(II) chloride through controlled self-assembly. This method dissolves PtCl₂ in anhydrous liquid ammonia at cryogenic temperatures (161–237 K), facilitating slow crystallization over weeks. The process yields the ammonia tetrasolvate form [Pt(NH₃)₄]Cl₂·4NH₃, where solvent ammonia molecules mediate extended hydrogen-bonding networks critical for structural integrity [7].
Crystallographic analysis reveals chloride anions surrounded by nine ammonia molecules (both coordinated and solvent), forming N–H···Cl (2.42–2.82 Å) and N–H···N (2.08–2.16 Å) hydrogen bonds. These interactions drive crystal packing in monoclinic P2₁/n symmetry, with Pt–N bonds averaging 2.049 Å and square-planar coordination geometry (N–Pt–N angles: 89.24°–90.76°). The crystallization dynamics hinge on ammonia’s dual role as solvent and ligand, where hydrogen-bond strength directs long-range order [7].
Table 1: Crystallographic Parameters for [Pt(NH₃)₄]Cl₂·4NH₃
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.6641 |
| b (Å) | 10.1601 |
| c (Å) | 8.7797 |
| β (°) | 100.975 |
| Pt–N Bond Length | 2.0471–2.0519 Å |
| N–H···Cl Distance | 2.42(2)–2.82(5) Å |
| N–H···N Distance | 2.08(3)–2.16(2) Å |
Ligand substitution pathways dominate Tetraammineplatinum(II) chloride synthesis, leveraging the trans effect to direct kinetic outcomes. The trans effect series (NH₃ > Cl⁻) governs isomer selectivity during chloride displacement. Key methodologies include:
Mechanistic studies confirm associative interchange: NH₃ attack at platinum centers precedes chloride ejection, with solvent-assisted proton transfer stabilizing intermediates. The trans effect rationalizes observed regioselectivity—ammonia’s strong σ-donation weakens trans Pt–Cl bonds, favoring substitution at those sites [3] [9].
Table 2: Ligand Exchange Routes Compared
| Precursor | Conditions | Time | Yield | Advantages |
|---|---|---|---|---|
| Magnus Salt | NH₃ (excess), 100–130°C, autoclave | 16–18 hr | >90% | No NH₄Cl impurities; scalable |
| cis-Pt(NH₃)₂Cl₂ | NH₄OH (28%), 40–50°C | 6–8 hr | 95% | High efficiency |
| K₂PtCl₄ | AgNO₃/KI-mediated exchange | Multi-step | 90% | Nitrate variant synthesis |
Hydration degree (x = 0–2 in Pt(NH₃)₄Cl₂·xH₂O) profoundly influences material properties and functional performance. Anhydrous forms exhibit lower aqueous solubility (≈15 g/100 mL) versus hydrates (>25 g/100 mL), impacting solution-phase reactivity. Hydration arises from:
Hydration governs catalytic efficacy in supported systems. For example, Pt/K-Beta zeolites synthesized from tetrahydrate precursors show 12% higher n-heptane aromatization yields than anhydrous analogues due to improved dispersion. Water ligands facilitate ion exchange during incipient wetness impregnation, anchoring Pt centers to mesoporous supports [10].
Table 3: Hydration-Dependent Properties
| Hydration Level | Molecular Weight | Solubility (H₂O) | Catalytic Impact |
|---|---|---|---|
| x = 0 | 334.11 g/mol | 15 g/100 mL | Poor metal dispersion in zeolites |
| x = 1 | 352.14 g/mol | 22 g/100 mL | Optimal for impregnation (89% Pt use) |
| x = 2 | 370.17 g/mol | 26 g/100 mL | Enhanced aromatics yield (68% vs. 56%) |
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1